molecular formula C7H16O2SSi B8514474 Ethyl [(trimethylsilyl)sulfanyl]acetate CAS No. 49763-80-6

Ethyl [(trimethylsilyl)sulfanyl]acetate

Cat. No.: B8514474
CAS No.: 49763-80-6
M. Wt: 192.35 g/mol
InChI Key: NESNLQBNJVMHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(trimethylsilyl)sulfanyl]acetate is an organosulfur compound featuring a trimethylsilyl (TMS) group attached to a sulfanyl (S–) moiety, which is further bonded to an ethyl acetate backbone. This structure combines the electron-withdrawing ester group with the steric and electronic effects of the TMS group, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

49763-80-6

Molecular Formula

C7H16O2SSi

Molecular Weight

192.35 g/mol

IUPAC Name

ethyl 2-trimethylsilylsulfanylacetate

InChI

InChI=1S/C7H16O2SSi/c1-5-9-7(8)6-10-11(2,3)4/h5-6H2,1-4H3

InChI Key

NESNLQBNJVMHEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Ethyl [(Trimethylsilyl)sulfanyl]acetate vs. Ethyl [(4-Methylphenyl)sulfonyl]acetate
  • Structural Differences : The former has a sulfanyl (S–) group with a TMS substituent, while the latter features a sulfonyl (SO₂) group attached to a 4-methylphenyl ring (tosyl group) .
  • Reactivity : The sulfanyl group in the TMS derivative is more nucleophilic, enabling thioether formation, whereas the sulfonyl group in the tosyl analog is electron-withdrawing, stabilizing adjacent carbanions for use in Michael additions or eliminations .
  • Applications : The TMS-sulfanyl compound may serve as a protecting group for thiols in peptide synthesis, while the tosyl derivative is widely used in sulfonamide drug development .
This compound vs. Ethyl [(Ethoxycarbonothioyl)sulfanyl]acetate
  • Functional Groups: The ethoxycarbonothioyl (SC(O)OEt) group in the latter introduces additional electrophilic character, enabling radical polymerization or chain-transfer reactions, unlike the TMS-sulfanyl variant .
  • Synthesis: Both compounds can be synthesized via ethyl chloroacetate and thiol intermediates, but the ethoxycarbonothioyl derivative requires carbon disulfide and ethoxide for the dithiocarbamate formation .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Stability Considerations
This compound C₇H₁₆O₂SSi ~208.3 (calc.) Sulfanyl, TMS, ester Hydrolytically sensitive to acids/bases
Ethyl (trimethylsilyl)acetate C₇H₁₆O₂Si 160.29 TMS, ester Stable under anhydrous conditions
Ethyl 2-(tosyl)acetate C₁₁H₁₄O₄S 242.29 Sulfonyl, ester, tolyl High thermal and hydrolytic stability
Ethyl 2-(benzoxazol-2-yl)sulfanyl acetate C₁₀H₉NO₃S₂ 271.32 Sulfanyl, benzoxazole, ester Moderate stability, pH-sensitive

Stability and Spectral Characteristics

  • Hydrolytic Sensitivity : The TMS-sulfanyl bond is prone to cleavage under acidic or aqueous conditions, contrasting with the hydrolytically robust sulfonyl group in tosyl derivatives.
  • NMR Signatures : The TMS group produces a distinct singlet at δ 0.1–0.3 ppm in ¹H NMR, while the ethyl ester group resonates as a quartet at δ 4.1–4.3 ppm (CH₂) and triplet at δ 1.2–1.4 ppm (CH₃).

Research Findings and Challenges

  • Synthetic Challenges : Competitive O-silylation (up to 90% with HMPA additive) necessitates precise reaction control for C-silylation.
  • Biological Relevance : Sulfanyl-acetates are key in antidiabetic and antimicrobial drug scaffolds, but the TMS group’s lipophilicity may enhance membrane permeability in drug candidates.
  • Thermal Stability : TMS-sulfanyl derivatives decompose at lower temperatures (~150°C) compared to tosyl analogs (>200°C).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.